molecular formula C9H12BrN3 B12359552 4-Bromo-5-phenylpyrazolidin-3-amine

4-Bromo-5-phenylpyrazolidin-3-amine

Cat. No.: B12359552
M. Wt: 242.12 g/mol
InChI Key: WXPQZANBZAPEFY-UHFFFAOYSA-N
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Description

4-Bromo-5-phenylpyrazolidin-3-amine is a heterocyclic compound that features a pyrazolidine ring substituted with a bromine atom at the 4-position and a phenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-phenylpyrazolidin-3-amine typically involves the reaction of 4-bromo-1-phenylpyrazolidin-3-one with ammonia or an amine under suitable conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the amine group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-phenylpyrazolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other groups such as alkyl, aryl, or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium methoxide (NaOCH₃).

Major Products Formed

    Oxidation: Oxidized derivatives such as pyrazolidinones.

    Reduction: Reduced compounds with hydrogen replacing the bromine atom.

    Substitution: Various substituted pyrazolidin-3-amines depending on the nucleophile used.

Scientific Research Applications

4-Bromo-5-phenylpyrazolidin-3-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as photoresponsive materials.

Mechanism of Action

The mechanism of action of 4-Bromo-5-phenylpyrazolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and phenyl substituents can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-phenylpyrazolidin-3-one: A precursor in the synthesis of 4-Bromo-5-phenylpyrazolidin-3-amine.

    5-Phenylpyrazolidin-3-amine: Lacks the bromine substituent, which can affect its reactivity and biological activity.

    4-Bromo-5-methylpyrazolidin-3-amine: Similar structure but with a methyl group instead of a phenyl group, leading to different properties.

Uniqueness

This compound is unique due to the presence of both bromine and phenyl substituents, which can enhance its reactivity and potential biological activities compared to similar compounds without these substituents.

Properties

Molecular Formula

C9H12BrN3

Molecular Weight

242.12 g/mol

IUPAC Name

4-bromo-5-phenylpyrazolidin-3-amine

InChI

InChI=1S/C9H12BrN3/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5,7-9,12-13H,11H2

InChI Key

WXPQZANBZAPEFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(NN2)N)Br

Origin of Product

United States

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